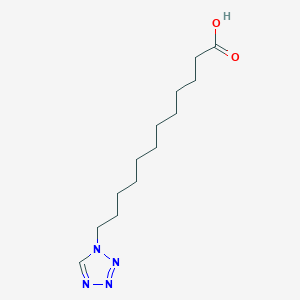
Tricosa-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosa-2,4-dienoic acid is a long-chain fatty acid with a unique structure characterized by two conjugated double bonds at positions 2 and 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tricosa-2,4-dienoic acid typically involves the use of palladium-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method allows for the preparation of the compound with high isomeric purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for commercial applications.
化学反応の分析
Types of Reactions: Tricosa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Tricosa-2,4-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of tricosa-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing cellular processes.
類似化合物との比較
- (5Z,9Z)-icosa-5,9-dienoic acid
- (5Z,9Z)-tricosa-5,9-dienoic acid
- (5Z,9Z)-tetracosa-5,9-dienoic acid
- (5Z,9Z)-hexacosa-5,9-dienoic acid
Uniqueness: Tricosa-2,4-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
116127-14-1 |
|---|---|
分子式 |
C23H42O2 |
分子量 |
350.6 g/mol |
IUPAC名 |
tricosa-2,4-dienoic acid |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h19-22H,2-18H2,1H3,(H,24,25) |
InChIキー |
MWRGUWJGLXWAPC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

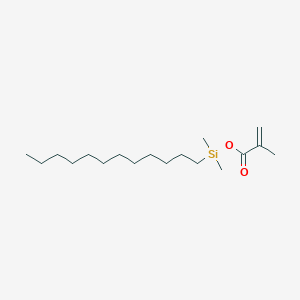



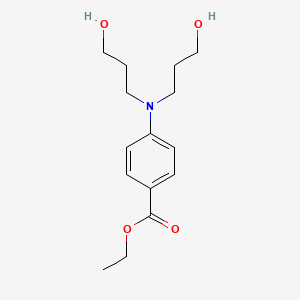
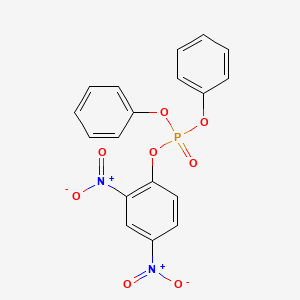

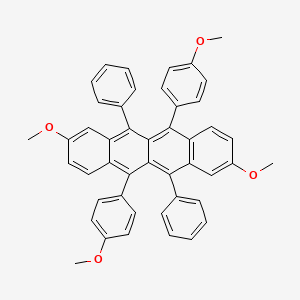

![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
